molecular formula C22H15Cl3N2O2 B11549715 4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

Cat. No.: B11549715
M. Wt: 445.7 g/mol
InChI Key: HQVLTBGGPRFZOU-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, and is substituted with chlorophenyl and dimethylphenol groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol typically involves a multi-step process. One common method includes the condensation reaction between 2-(2,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 4-chloro-3,5-dimethylphenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved safety, and higher throughput. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or other reduced imine derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{[(2-hydroxyphenyl)imino]methyl}phenol
  • 4-chloro-2-{[(3,4-dichlorophenyl)imino]methyl}phenol
  • (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol

Uniqueness

4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is unique due to the presence of the benzoxazole ring and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H15Cl3N2O2

Molecular Weight

445.7 g/mol

IUPAC Name

4-chloro-2-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C22H15Cl3N2O2/c1-11-7-19(28)16(12(2)21(11)25)10-26-14-4-6-20-18(9-14)27-22(29-20)15-5-3-13(23)8-17(15)24/h3-10,28H,1-2H3

InChI Key

HQVLTBGGPRFZOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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